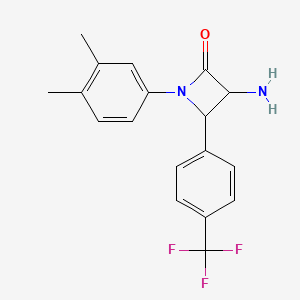

3-Amino-1-(3,4-dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

Descripción

3-Amino-1-(3,4-dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is an azetidin-2-one derivative characterized by a β-lactam core with a 3-amino group and aromatic substituents at positions 1 and 3. The 3,4-dimethylphenyl group at position 1 contributes steric bulk and lipophilicity, while the 4-(trifluoromethyl)phenyl group at position 4 introduces strong electron-withdrawing properties. Its design aligns with trends in azetidinone-based drug discovery, where substituent diversity modulates bioavailability and target affinity .

Propiedades

Fórmula molecular |

C18H17F3N2O |

|---|---|

Peso molecular |

334.3 g/mol |

Nombre IUPAC |

3-amino-1-(3,4-dimethylphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |

InChI |

InChI=1S/C18H17F3N2O/c1-10-3-8-14(9-11(10)2)23-16(15(22)17(23)24)12-4-6-13(7-5-12)18(19,20)21/h3-9,15-16H,22H2,1-2H3 |

Clave InChI |

LCGQAEORBBTNAE-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:

Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.

Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

Functionalization of the Phenyl Rings: The dimethyl and trifluoromethyl groups can be introduced through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially forming alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Possible applications in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Use in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- This contrasts with 5c (), where nitro groups on both substituents amplify electron withdrawal, possibly enhancing antimicrobial activity through membrane disruption or enzyme inhibition .

- Lipophilicity vs. Polarity : The 3,4-dimethylphenyl group in the target increases lipophilicity compared to methoxy-substituted analogues (e.g., ), which may improve blood-brain barrier penetration but reduce aqueous solubility .

Actividad Biológica

The compound 3-Amino-1-(3,4-dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic molecule that belongs to the class of azetidinones. Its unique structure, characterized by the presence of a trifluoromethyl group and a dimethylphenyl moiety, suggests potential biological activities worthy of investigation. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Structure

The chemical structure of this compound can be represented as follows:

Properties

| Property | Value |

|---|---|

| Molecular Weight | 305.30 g/mol |

| CAS Number | Not available |

| Solubility | Varies with solvent |

| Melting Point | Not determined |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro assays demonstrated that compounds with azetidinone structures inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The biological activity is believed to stem from the compound's ability to interact with specific biological targets, including enzymes involved in cell signaling and proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Toxicological Assessment

Toxicity studies indicate that compounds in this class generally exhibit low acute toxicity levels in animal models. Long-term studies are necessary to fully understand chronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.